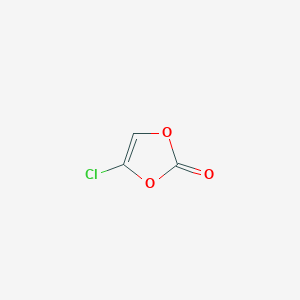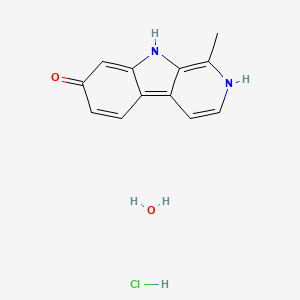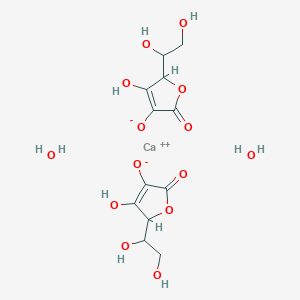
10-Dehydrogingerdione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Dehydrogingerdione is a biologically active compound derived from the rhizomes of the ginger plant (Zingiber officinale). It is known for its potent anti-inflammatory, antioxidant, and hypolipemic properties . This compound has been the subject of various scientific studies due to its potential therapeutic effects in different medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Dehydrogingerdione can be synthesized through various chemical reactions involving gingerol derivatives. The synthetic routes typically involve oxidation reactions to convert gingerol to this compound . Specific reaction conditions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide, are employed to achieve this transformation.
Industrial Production Methods
Industrial production of this compound involves the extraction of gingerol from ginger rhizomes followed by chemical conversion to this compound. This process includes steps like solvent extraction, purification, and chemical modification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
10-Dehydrogingerdione undergoes various chemical reactions, including:
Oxidation: Conversion of gingerol to this compound.
Reduction: Reduction of this compound to its corresponding alcohol.
Substitution: Reactions involving the substitution of functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include this compound itself, its reduced alcohol form, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating conditions like inflammation, oxidative stress, and hyperlipidemia
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of 10-Dehydrogingerdione involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).
Hypolipemic: Inhibits the activity of enzymes involved in lipid synthesis, such as ATP citrate lyase (ACLY) and fatty acid synthase (FAS).
Comparison with Similar Compounds
10-Dehydrogingerdione is compared with other similar compounds like:
Gingerol: The parent compound from which this compound is derived.
Shogaol: Another bioactive compound from ginger with potent anti-inflammatory effects.
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and hypolipemic properties, making it a valuable compound for various scientific and medical applications .
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradeca-1,3-dien-5-one |
InChI |
InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-16,23-24H,3-10H2,1-2H3/b13-11+,19-16- |
InChI Key |
NILVTWAPVHQVPS-UINJHVQLSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O |
Canonical SMILES |
CCCCCCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


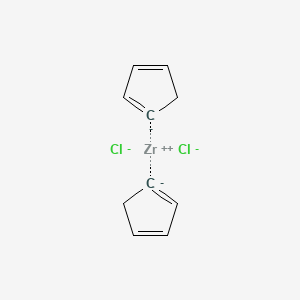
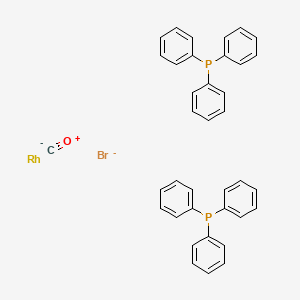

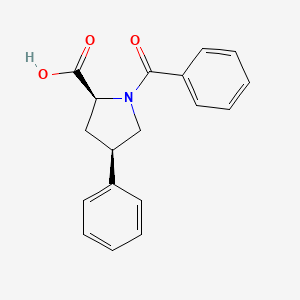
![10,13-Dimethyl-17-[[(trifluoromethyl)sulfonyl]oxy]-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (3S,8R,9S,10R,13S,14S)-Acetate](/img/structure/B13402337.png)
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)
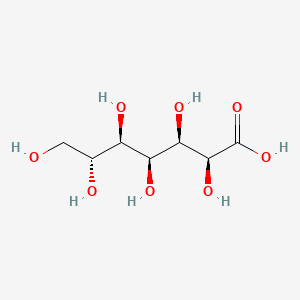
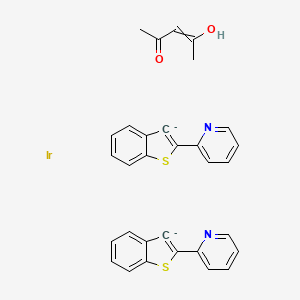
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
